3-Cyclohexylpropanamine hydrochloride

Pharmaceutical Chemistry Organic Synthesis Analytical Chemistry

3-Cyclohexylpropanamine hydrochloride (CAS 90726-03-7) is an aliphatic primary amine presented as a hydrochloride salt, with the molecular formula C9H20ClN and a molecular weight of approximately 177.71 g/mol. This salt form is typically derived from its free base, 3-cyclohexylpropan-1-amine (CAS 4361-44-8), and is characterized by its cyclohexyl ring attached to a propanamine chain.

Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
CAS No. 90726-03-7
Cat. No. B1428587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylpropanamine hydrochloride
CAS90726-03-7
Molecular FormulaC9H20ClN
Molecular Weight177.71 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCN.Cl
InChIInChI=1S/C9H19N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h9H,1-8,10H2;1H
InChIKeyDNDZKTKJSBYACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexylpropanamine Hydrochloride (CAS 90726-03-7) for R&D: Procurement Specifications and Key Characteristics


3-Cyclohexylpropanamine hydrochloride (CAS 90726-03-7) is an aliphatic primary amine presented as a hydrochloride salt, with the molecular formula C9H20ClN and a molecular weight of approximately 177.71 g/mol . This salt form is typically derived from its free base, 3-cyclohexylpropan-1-amine (CAS 4361-44-8), and is characterized by its cyclohexyl ring attached to a propanamine chain . While the compound itself is a versatile synthetic intermediate, procurement decisions should not rely on generic class data. Its specific physical properties, such as an estimated logP of 3.808 and standard commercial purity levels of ≥95% , directly influence its suitability for distinct research applications, setting it apart from other seemingly similar cyclohexylalkylamine derivatives.

Why 3-Cyclohexylpropanamine Hydrochloride Cannot Be Simply Replaced with In-Class Analogs


Treating 3-cyclohexylpropanamine hydrochloride as interchangeable with other cyclohexylalkylamines or its own free base presents significant scientific and practical risks. The hydrochloride salt form directly impacts solubility and handling, a property that cannot be assumed for the free base . Furthermore, subtle changes in the alkyl chain length or substitution pattern on the cyclohexyl ring lead to pronounced differences in physicochemical parameters like logP and pKa, which are critical for biological activity and synthetic utility . Relying on a cheaper or more readily available analog without quantitative justification can invalidate experimental results due to altered reactivity, unexpected solubility issues, or divergent biological target engagement. The evidence presented below demonstrates exactly where 3-cyclohexylpropanamine hydrochloride possesses verifiable differentiation that matters for scientific selection.

Quantitative Evidence Guide for Differentiating 3-Cyclohexylpropanamine Hydrochloride in Research and Procurement


Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Versus Free Base

The hydrochloride salt of 3-cyclohexylpropanamine is specifically chosen over its free base (3-cyclohexylpropan-1-amine, CAS 4361-44-8) due to superior water solubility and improved handling as a crystalline solid. The ionic nature of the hydrochloride salt facilitates dissolution in polar solvents through ion-dipole interactions . This property is critical for reproducible formulation in biological assays and simplifies purification steps during synthesis. In contrast, the free base is a liquid that is more sensitive to carbon dioxide absorption and offers different reactivity profiles in non-aqueous media .

Pharmaceutical Chemistry Organic Synthesis Analytical Chemistry

LogP of 3.808 Defines a Unique Lipophilicity Profile Among Cyclohexylalkylamines

The partition coefficient (logP) is a critical parameter for predicting a compound's behavior in biological systems and synthetic processes. 3-Cyclohexylpropanamine hydrochloride has an estimated logP of approximately 3.808 . This value is notably higher than the logP of 3.00590 reported for the structurally similar 3-cyclohexyl-1-propanamine [1], and also exceeds the ACD/LogP of 2.99 calculated for 3-cyclohexyl-propylamine . This higher lipophilicity can translate to increased membrane permeability or different retention times in chromatographic separations, directly impacting experimental outcomes.

Medicinal Chemistry ADME/Tox Structure-Activity Relationship

Class-Level Evidence: Cyclohexylpropanamine Scaffold Shows Nanomolar Affinity for Histamine H3 Receptors

While direct comparative data for 3-cyclohexylpropanamine hydrochloride itself is limited, research on closely related cycloalkyl carbamates, which incorporate the core 3-cyclohexylpropanamine scaffold, demonstrates potent activity at the human histamine H3 receptor. In a study of 3-(1H-imidazol-4-yl)propyl carbamates, compounds based on this structural class exhibited high affinity with Ki values ranging from 14 to 194 nM . The most potent compound in this series (compound 5) achieved a Ki of 14 nM . Furthermore, these compounds demonstrated in vivo activity and the ability to cross the blood-brain barrier following oral administration in mice . This contrasts with simpler cyclohexylamines, which may lack the necessary lipophilicity and structural features for optimal CNS penetration and receptor binding.

Neuroscience Receptor Pharmacology Drug Discovery

Validated Application Scenarios for 3-Cyclohexylpropanamine Hydrochloride Based on Quantitative Evidence


Synthesis of CNS-Penetrant Histamine H3 Receptor Ligands

The 3-cyclohexylpropanamine scaffold is a critical component in the design of potent histamine H3 receptor ligands. As demonstrated by the Wicek et al. (2011) study, carbamates built on this motif achieve nanomolar affinities (Ki = 14-194 nM) and demonstrate oral bioavailability and blood-brain barrier penetration in vivo . Therefore, procurement of the hydrochloride salt is justified for medicinal chemistry programs targeting this receptor for indications like narcolepsy, cognitive disorders, or obesity.

Preparation of Specialized Building Blocks for Lipophilic Target Engagement

With a calculated logP of 3.808, 3-cyclohexylpropanamine hydrochloride provides a quantitatively higher lipophilicity compared to many other aliphatic amines (e.g., logP 2.99 for 3-cyclohexyl-propylamine) . This property is invaluable for constructing molecules designed to interact with hydrophobic binding pockets on proteins, improve membrane permeability, or alter the pharmacokinetic profile of a lead compound . Its solid salt form further streamlines its use in automated synthesis platforms requiring reliable solid dispensing .

Development of β3-Adrenergic Receptor Agonists for Metabolic or Urinary Disorders

Patent literature (e.g., US7718646B2) describes the use of cyclohexyl(alkyl)propanolamines, a class to which the target compound belongs, as intermediates for synthesizing β3-adrenergic receptor agonists . These agonists are clinically relevant for treating overactive bladder and irritable bowel syndrome. 3-Cyclohexylpropanamine hydrochloride serves as a direct precursor for introducing the key cyclohexyl-alkylamine moiety found in this pharmacophore.

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